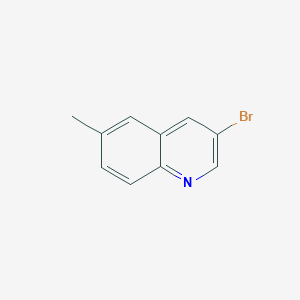
3-溴-6-甲基喹啉
描述
3-Bromo-6-methylquinoline is a chemical compound with the molecular formula C10H8BrN . It is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 3-bromo-6-methylquinoline and its derivatives involves various protocols. For instance, a synthetic method of 3-benzyl-6-bromo-2-methoxyquinoline involves several steps including the reaction of p-bromoaniline with phosphorus oxychloride and N, N-dimethylformamide . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular weight of 3-Bromo-6-methylquinoline is 222.08 . The InChI key, which is a unique identifier for the compound, is VLKIHAKQTRBPLC-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoline derivatives, including 3-Bromo-6-methylquinoline, exhibit important biological activities. They are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
3-Bromo-6-methylquinoline is a solid compound . Its flash point and boiling point are not applicable .科学研究应用
合成方法和化学反应
- Wlodarczyk等人(2011年)的研究描述了6-溴-2-氯-4-甲基喹啉的合成过程,突出了其制备步骤以及特定反应条件的优化。这种合成是Knorr反应过程的一部分,对于理解包括3-溴-6-甲基喹啉在内的相关化合物的化学行为是相关的(Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J., & Janin, Y., 2011)。
- Choi和Chi(2004年)研究了从6-溴-2-甲基喹啉-5,8-二酮合成7-烷基氨基-2-甲基喹啉-5,8-二酮,揭示了涉及类似化合物的亲核取代反应的区域化学的见解(Choi, H., & Chi, D., 2004)。
在荧光和传感中的应用
- Geddes等人(2001年)通过用3-溴-1-丙醇季铵化6-甲基喹啉开发了荧光探针,表明了3-溴-6-甲基喹啉衍生物在制备具有荧光猝灭能力的水溶性探针方面的潜力,对于生物系统中氯离子测定是有用的(Geddes, C., Apperson, K., Karolin, J., & Birch, D., 2001)。
药物和生物研究
- 根据Sahu等人(2008年)报道的2-甲基-3-氨基喹唑啉-4(3H)-酮席夫碱的合成和表征涉及6-溴-2-甲基喹唑啉衍生物,表明这类化合物在制药研究中具有潜在的抗微生物、镇痛和抗炎应用(Sahu, S., Afzal Azam, Md., Banerjee, M., Acharrya, S., Behera, C., & Si, S., 2008)。
安全和危害
未来方向
Quinoline and its derivatives have been the focus of numerous research studies due to their wide variety of applications in medicinal chemistry . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
作用机制
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-6-methylquinoline. For instance, the Suzuki–Miyaura cross-coupling reaction, which is used in the synthesis of quinoline derivatives, is known to be influenced by environmental conditions .
属性
IUPAC Name |
3-bromo-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-10-8(4-7)5-9(11)6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWMQFNPEIICOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499352 | |
| Record name | 3-Bromo-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methylquinoline | |
CAS RN |
66438-78-6 | |
| Record name | 3-Bromo-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-6-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

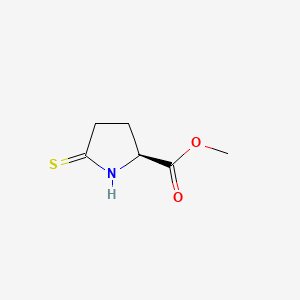
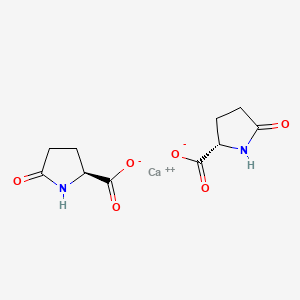

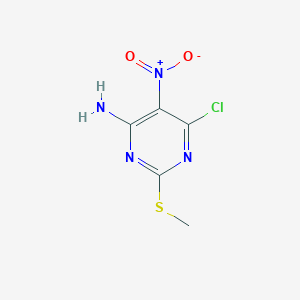


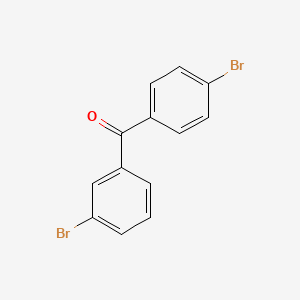

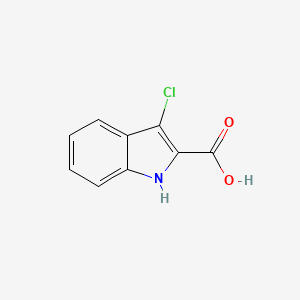

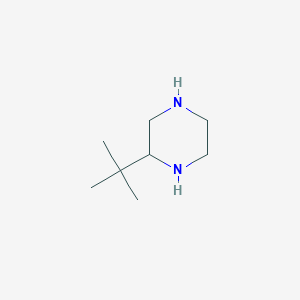
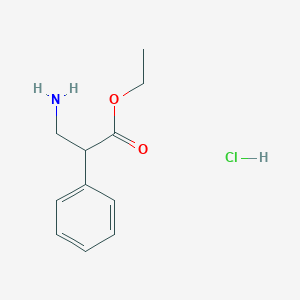
![Magnesium, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B1601939.png)
